molecular formula C9H13N3 B3262592 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 35808-54-9

2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No. B3262592
CAS RN: 35808-54-9
M. Wt: 163.22 g/mol
InChI Key: SMZWRKUMQQSCCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives can be influenced by various substituents, which can significantly affect their physical, photophysical, and biological properties .


Chemical Reactions Analysis

Pyridopyrimidine derivatives are known to undergo various chemical reactions. For instance, they can interact with cell wall and DNA structures, which is why they often exhibit antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can be greatly influenced by the presence of various substituents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of pyrido[2,3-b]pyrazine have been utilized in the synthesis of new heterocyclic compounds. For instance, Elneairy et al. (2005) reported the synthesis and characterization of new fused pyridopyrimidine heterocycles using pyridine-2(1H)-thione. This process involved reactions with phenyl isothiocyanate and halogen-containing compounds, leading to various pyrimido and pyrazolo derivatives (Elneairy, Gad-Elkareem, & Taha, 2005). Similarly, studies on quinolines have led to the synthesis of benzo[ij]pyrano[2,3-b]quinolizine-8-ones and pyrano[2,3-b]pyridine derivatives, showcasing the versatility of pyrido[2,3-b]pyrazine in synthesizing complex heterocycles (El-Taweel, 2005).

Crystal Engineering and Supramolecular Structures

The compound and its derivatives have also been implicated in the study of crystal engineering and the formation of supramolecular structures. Wang et al. (2014) explored the energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with aza compounds, including 2,3-dimethyl pyrazine. Their research highlighted the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures (Wang, Hu, Wang, Liu, & Huang, 2014).

Electronic and Photoluminescence Properties

Furthermore, derivatives of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine have been studied for their electronic and photoluminescence properties. Research into conjugated donor-acceptor copolymer semiconductors based on pyrido[3,4-b]pyrazine has been conducted to evaluate their photophysical, electrochemical properties, and field-effect carrier mobilities. This underscores the potential application of these compounds in electronic and optoelectronic devices (Wu, Kim, Champion, & Jenekhe, 2008).

Antioxidant Activity

Moreover, some pyrido[2,3-b]pyrazine derivatives have been investigated for their antioxidant activity. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and related compounds, exploring their potential as antioxidants. Their findings provide insights into the role of these compounds in developing new antioxidant agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-7,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZWRKUMQQSCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(N1)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Reactant of Route 2
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Reactant of Route 3
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Reactant of Route 4
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Reactant of Route 5
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

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